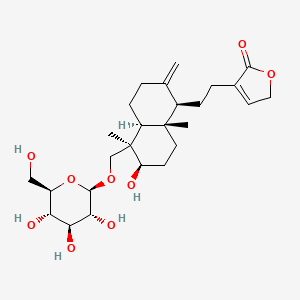
2-Methoxy-4-methyl-5-nitrobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-methyl-5-nitrobenzotrifluoride is an organic compound with the molecular formula C9H8F3NO3. It is a derivative of benzotrifluoride, characterized by the presence of methoxy, methyl, and nitro functional groups. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride typically involves the nitration of 2-Methoxy-4-methylbenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy and methyl groups on the aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium on carbon catalyst or tin(II) chloride in acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed:
Reduction: 2-Methoxy-4-methyl-5-aminobenzotrifluoride.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Methoxy-4-methyl-5-nitrobenzotrifluoride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride is primarily related to its functional groups. The nitro group can participate in redox reactions, while the methoxy and methyl groups can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
2-Methoxy-5-nitrobenzotrifluoride: Similar structure but lacks the methyl group at the 4-position.
2-Methyl-5-nitrobenzotrifluoride: Similar structure but lacks the methoxy group at the 2-position.
Uniqueness: 2-Methoxy-4-methyl-5-nitrobenzotrifluoride is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and physical properties compared to its analogs .
Properties
IUPAC Name |
1-methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-5-3-8(16-2)6(9(10,11)12)4-7(5)13(14)15/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMCCYLUISPVGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654252 |
Source


|
| Record name | 1-Methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933673-45-1 |
Source


|
| Record name | 1-Methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)


